1-(3-chloro-4-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Description
1-(3-chloro-4-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Properties
Molecular Formula |
C15H14ClN3O2S |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-2-3-11(7-12(9)16)19-8-10(6-13(19)20)14(21)18-15-17-4-5-22-15/h2-5,7,10H,6,8H2,1H3,(H,17,18,21) |
InChI Key |
MVKGEIODWGEBBC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=CS3)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=CS3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-methylbenzoyl chloride with 2-aminothiazole to form an intermediate, which is then reacted with pyrrolidine-3-carboxylic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as C-RAF and FLT3, which are involved in cell proliferation and survival pathways . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can be compared with other thiazole derivatives, such as:
2-amino-4-phenylthiazole: Known for its antibacterial properties.
Sorafenib: A kinase inhibitor used in cancer treatment.
Quizartinib: Another kinase inhibitor with applications in treating acute myeloid leukemia. The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
